molecular formula C18H23N3O3 B2774505 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 921911-63-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Katalognummer B2774505
CAS-Nummer: 921911-63-9
Molekulargewicht: 329.4
InChI-Schlüssel: YODILVCYBAAUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as CX717, is a novel compound that has garnered significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, has shown that these compounds possess significant pharmacological potential. Computational studies and pharmacological evaluations have indicated their capacity for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives have demonstrated moderate inhibitory effects on epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their broad-spectrum pharmacological activities (Faheem, 2018).

Antimicrobial Evaluation

Another research focus has been on the antimicrobial properties of 1,3,4-oxadiazole derivatives. These studies have found that 2,5-disubstituted 1,3,4-oxadiazole compounds exhibit variable antimicrobial activities against selected microbial species, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents from 1,3,4-oxadiazole derivatives, which could address the growing concern over antibiotic resistance (Gul et al., 2017).

Anticancer Activity

The design and synthesis of new 1,3,4-oxadiazole derivatives have also been geared towards discovering promising chemotherapeutic agents. Some derivatives have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi, and for their antiproliferative activity against selected human tumor cell lines. These studies underscore the anticancer potential of 1,3,4-oxadiazole derivatives, with specific compounds exhibiting high inhibitory activity against tumor cell lines such as A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Anti-inflammatory and Antiepileptic Potential

1,3,4-oxadiazole derivatives have also shown anti-inflammatory activity, with studies demonstrating their efficacy in reducing inflammation in animal models. This suggests their potential use in treating inflammatory conditions. Additionally, novel series based on limonene and citral, coupled with 1,3,4-oxadiazole for antiepileptic activity, have been synthesized, indicating their potential role in anticonvulsant therapy (Rajak et al., 2013).

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-23-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODILVCYBAAUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.